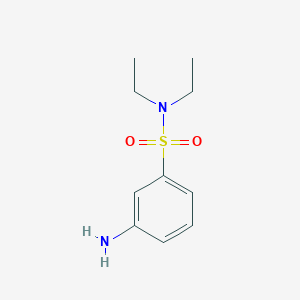
3-amino-N,N-diethylbenzenesulfonamide
Cat. No. B086087
Key on ui cas rn:
10372-41-5
M. Wt: 228.31 g/mol
InChI Key: CTBWWPIIRKWDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04976773
Procedure details


The N,N-diethyl-3-(nitro)benzenesulfonamide (3.9 g) was dissolved in methanol (60 ml) and, after an addition of conc. hydrochloric acid (10 ml), reduced iron (4.2 g) was added and the mixture was stirred at room temperature for 2 hours. After filtration, methanol was evaporated under a reduced pressure and the residue was made basic with an addition of 4N sodium hydroxide. The iron oxide precipitated was separated by filtration, washed with methylene chloride (50 ml). Also the filtrate was extracted with methylene (50 ml×2) and combined with the methylene chloride washing, followed by drying over anhydrous sodium sulfate. Evaporation of the solvent gave N,N-diethyl-3-(amino)benzenesulfonamide (3.0 g) (m.p. 82°-84° C.).



[Compound]
Name
reduced iron
Quantity
4.2 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:16][CH3:17])[S:4]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1)(=[O:6])=[O:5])[CH3:2].Cl>CO>[CH2:16]([N:3]([CH2:1][CH3:2])[S:4]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH2:13])[CH:8]=1)(=[O:6])=[O:5])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(S(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
reduced iron
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration, methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under a reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was made basic with an addition of 4N sodium hydroxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The iron oxide precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methylene chloride (50 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Also the filtrate was extracted with methylene (50 ml×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(S(=O)(=O)C1=CC(=CC=C1)N)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
